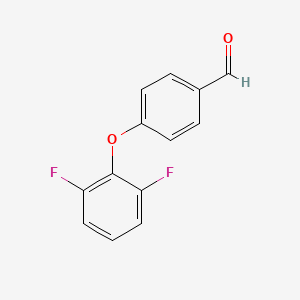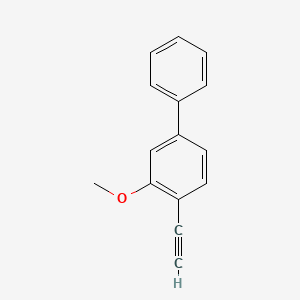
3-(Difluoromethoxy)-3'-ethynyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl is an organic compound characterized by the presence of a difluoromethoxy group and an ethynyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl typically involves the introduction of the difluoromethoxy group and the ethynyl group onto the biphenyl core. One common method involves the use of metal-mediated reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethynyl group. The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl core .
Applications De Recherche Scientifique
3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in specific therapeutic effects .
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethoxy)-3’-ethynyl-1,1’-biphenyl
- 3-(Methoxy)-3’-ethynyl-1,1’-biphenyl
- 3-(Difluoromethoxy)-3’-propynyl-1,1’-biphenyl
Comparison: Compared to its analogs, 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry .
Propriétés
IUPAC Name |
1-(difluoromethoxy)-3-(3-ethynylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(10-13)18-15(16)17/h1,3-10,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXMMQRLPYCUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8163542.png)






![3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163598.png)
![3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163603.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8163617.png)

![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163634.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8163636.png)
